

A Comparative Guide to DFT Calculations of Ce₂S₃ Electronic Properties

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Compound of Interest		
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This guide provides an objective comparison of Density Functional Theory (DFT) approaches for calculating the electronic properties of Cerium (III) Sulfide (Ce_2S_3), a material with promising applications in various technological fields. The electronic behavior of Ce_2S_3 is intrinsically linked to the localization of Ce 4f electrons, making accurate theoretical predictions challenging. This document summarizes key findings from published research, focusing on the performance of different DFT functionals in predicting the electronic band gap of the α and γ polymorphs of Ce_2S_3 .

Data Presentation

The following table summarizes the calculated and experimental electronic band gaps for the α and γ phases of Ce₂S₃ using different computational methods.

Polymorph	Method	Calculated Band Gap (eV)	Experimental Band Gap (eV)
α-Ce ₂ S ₃	PBE-GGA	0.76[1]	-
α-Ce ₂ S ₃	GGA+U	0.8[2][3]	-
y-Ce₂S₃	GGA+U	1.8[2][3]	1.88 - 1.99 (thin film) [4]





Performance Comparison of DFT Functionals

The electronic structure of Ce_2S_3 is characterized by the presence of strongly correlated 4f electrons from the Cerium atoms. Standard DFT approximations like the Generalized Gradient Approximation (GGA) often fail to accurately describe such systems, leading to an underestimation of the band gap.

GGA vs. GGA+U:

For the α -phase of Ce₂S₃, the Perdew–Burke–Ernzerhof (PBE) implementation of GGA predicts a direct band gap of 0.76 eV.[1] The inclusion of a Hubbard U term (GGA+U) to account for the strong on-site Coulomb repulsion of the Ce 4f electrons slightly increases the calculated band gap to 0.8 eV.[2][3] This small correction suggests that while electron correlation is important, the α -phase exhibits a smaller band gap compared to the γ -phase.

For the γ -phase, GGA+U calculations predict a significantly larger band gap of 1.8 eV.[2][3] This value is in excellent agreement with experimental results from thin film measurements, which report a band gap in the range of 1.88 to 1.99 eV.[4] The larger band gap of the γ -phase is attributed to the different coordination environment of the cerium cations compared to the α -phase.[3]

Hybrid Functionals (HSE):

While hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE) functional are known to provide more accurate band gap predictions for many materials by mixing a portion of exact Hartree-Fock exchange, there is a lack of published studies applying this method specifically to Ce₂S₃. Future research employing HSE or other advanced many-body perturbation theories like GW approximation would be valuable for further refining the theoretical understanding of Ce₂S₃'s electronic properties.

Experimental Protocols

The following outlines the general computational methodologies employed in the cited DFT studies on Ce₂S₃.

Software Packages:





- Vienna Ab initio Simulation Package (VASP): A plane-wave DFT code commonly used for solid-state calculations.[1][5]
- CASTEP: Another widely used plane-wave DFT code.[1][5]

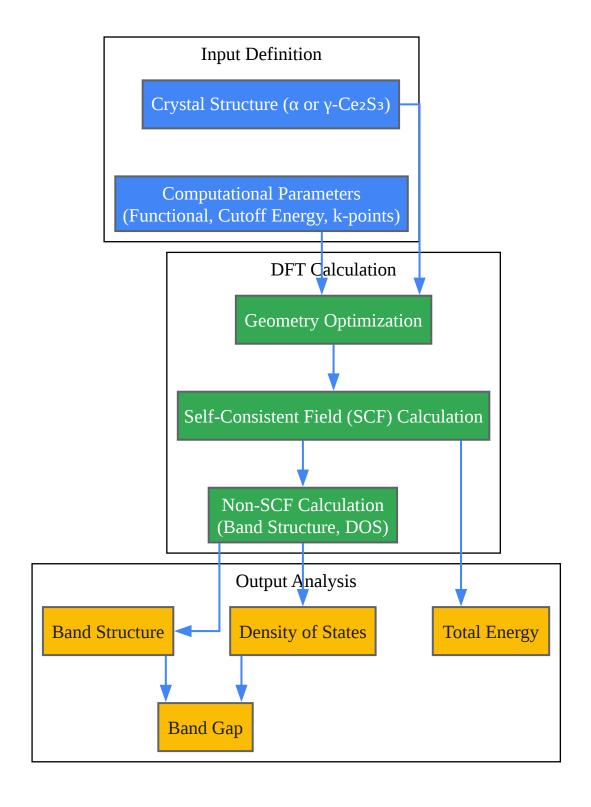
DFT Functionals:

- PBE-GGA: The Perdew–Burke–Ernzerhof generalized gradient approximation was used to describe the exchange-correlation energy.[1]
- GGA+U: This approach adds an on-site Coulomb interaction term (U) to the GGA functional to better describe localized d and f electrons. For Ce₂S₃, a Hubbard U parameter (specifically U') of 4 eV has been shown to yield results in good agreement with experimental observations.[2][3]

General Computational Workflow:

A typical DFT calculation of the electronic properties of a crystalline solid like Ce₂S₃ follows a standardized workflow. This process begins with defining the crystal structure and proceeds through geometry optimization and subsequent calculation of the electronic band structure and density of states.





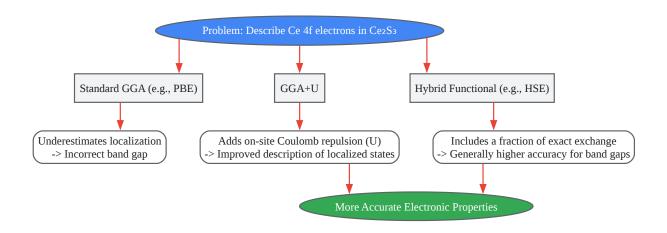
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A generalized workflow for DFT calculations of electronic properties.

Signaling Pathways and Logical Relationships



The accurate prediction of Ce₂S₃'s electronic properties, particularly the band gap, is critically dependent on the theoretical treatment of the localized Ce 4f electrons. The choice of the DFT functional directly influences the calculated electronic structure, as illustrated in the following logical diagram.



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Logical diagram illustrating the choice of DFT functional for Ce₂S₃.

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